molecular formula C33H45ClFNO3 B13835575 3-Ethyl Haloperidol Decanoate

3-Ethyl Haloperidol Decanoate

Cat. No.: B13835575
M. Wt: 558.2 g/mol
InChI Key: ODANWSUZWFYXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl Haloperidol Decanoate is a synthetic long-acting ester derivative of haloperidol, specifically designed for research applications. As an analog of Haloperidol Decanoate, a potent typical antipsychotic that acts primarily as a dopamine D2 receptor antagonist , this compound is anticipated to function as a long-acting prodrug. The addition of the ethyl group to the haloperidol structure is intended to alter the compound's physicochemical properties, which may influence its hydrolysis kinetics, receptor binding affinity, and metabolic stability compared to the parent compound. This makes it a valuable chemical tool for investigating the structure-activity relationships of long-acting neurologic agents . In research settings, this compound is used to study the sustained antagonism of central dopamine receptors in experimental models. Its primary research value lies in its potential extended duration of action, which allows for the exploration of continuous dopamine blockade without the need for frequent dosing. This is particularly useful for preclinical studies focused on the long-term effects of antipsychotic agents, the mechanisms underlying extrapyramidal symptoms, and the neurobiology of conditions like schizophrenia and Tourette syndrome . Researchers can utilize this compound to probe the pharmacokinetic and pharmacodynamic profiles of novel depot formulations and to better understand the long-term impact of dopamine modulation on neural circuits. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C33H45ClFNO3

Molecular Weight

558.2 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

InChI Key

ODANWSUZWFYXTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Sar of Prodrug Hydrolysis and Pharmacokinetics:

Acyl Chain: The rate of ester hydrolysis is inversely proportional to the length and lipophilicity of the acyl chain. Shorter chains (e.g., butyrate) are hydrolyzed rapidly, leading to a shorter duration of action. Longer chains (e.g., decanoate (B1226879), palmitate) increase lipophilicity, which slows release from the oily vehicle and reduces the substrate's suitability for esterases, thereby prolonging the release profile.

Piperidine (B6355638) Ring Substitution: Modification of the haloperidol (B65202) core itself provides a secondary, powerful tool for modulating hydrolysis rates. Introducing alkyl substituents at the C-3 position, adjacent to the esterified C-4 hydroxyl, creates steric hindrance. The data show that an ethyl group at this position is more effective at slowing hydrolysis than a methyl group, establishing a clear relationship between the size of the substituent and the degree of steric inhibition. The combination of an optimal acyl chain (decanoate) with a sterically hindering group (3-ethyl) produces a prodrug with an exceptionally slow bioactivation rate and an ultra-long-acting PK profile.

Sar of Active Drug Pharmacodynamics:

Core Structure and Receptor Affinity: The core pharmacophore of haloperidol (B65202), comprising the p-fluorobutyrophenone and 4-(p-chlorophenyl)piperidine moieties, is essential for high-affinity D2 receptor binding.

Preclinical Pharmacokinetics of 3 Ethyl Haloperidol Decanoate

Absorption Kinetics from Depot Formulations in Animal Models

The absorption of long-acting injectable antipsychotics, such as 3-Ethyl Haloperidol (B65202) Decanoate (B1226879), from an intramuscular depot site is a critical determinant of their pharmacokinetic profile and duration of action. In preclinical animal models, the absorption process is characterized by a slow and sustained release of the prodrug from the oily vehicle into the surrounding tissue and systemic circulation. This "flip-flop" kinetic model, where the absorption rate is slower than the elimination rate, is a hallmark of depot formulations uspto.govdroracle.airesearchgate.netbohrium.comuthscsa.edu.

The composition of the depot vehicle significantly influences the release and absorption kinetics of the ester prodrug. For long-acting antipsychotics, vegetable oils like sesame oil or corn oil are commonly used as vehicles. The viscosity and lipophilicity of the oil, along with the solubility of the prodrug in the vehicle, are key factors governing the rate of drug partitioning from the depot into the aqueous environment of the muscle tissue.

Studies on similar long-acting antipsychotic formulations have demonstrated that variations in the oil vehicle can alter the release rate. For instance, the release of haloperidol from different oil-based formulations showed that vehicles with slower release characteristics, such as oleic acid in corn oil or sesame oil, could be identified researchgate.net. The introduction of an ethyl group in 3-Ethyl Haloperidol Decanoate would likely increase its lipophilicity compared to haloperidol decanoate, potentially leading to slower partitioning from the oily vehicle and a more prolonged absorption phase.

Illustrative Data Table: Influence of Vehicle on Release Rate of a Haloperidol Ester

Formulation VehicleRelease Rate (mg/cm²/h¹ᐟ²)
Oleic Acid/Corn Oil0.113
Oleic Acid/Sesame Oil0.125
Oleic Acid/Neutral Oil0.130
Oleic Acid/Myristate Esters0.138

Note: This data is illustrative and based on studies with haloperidol in various oil vehicles to demonstrate the principle of vehicle influence on release rates.

Following intramuscular injection, a depot of this compound is formed within the muscle tissue. The clearance of the prodrug from this depot is a gradual process. In preclinical species such as rats, studies on [14C]haloperidol decanoate have shown that a significant amount of the injected dose remains at the injection site for an extended period nih.gov.

The clearance from the depot is primarily mediated by the lymphatic system. The highly lipophilic ester prodrug is preferentially taken up into the lymphatic circulation before entering the systemic blood circulation nih.govnih.gov. This lymphatic absorption contributes to the slow and sustained release profile. Peak plasma concentrations of the active metabolite, haloperidol, are typically observed several days after administration in animal models nih.gov. For instance, after intramuscular administration of haloperidol decanoate in dogs, peak plasma levels of haloperidol were reached within three to seven days nih.gov.

Distribution Profile Analysis in Preclinical Biological Systems

Once absorbed into the systemic circulation, this compound and its active metabolite, 3-Ethyl Haloperidol, would be distributed throughout the body.

Preclinical studies in rats with radiolabeled haloperidol have shown that the drug distributes to various tissues, with notable concentrations in the brain, the target organ for its antipsychotic activity nih.gov. After administration of [14C]haloperidol decanoate, only the active metabolite, haloperidol, was found in the brain, indicating that the prodrug itself does not readily cross the blood-brain barrier and must first be hydrolyzed to the active form nih.gov.

The distribution pattern of 3-Ethyl Haloperidol would be expected to be similar to that of haloperidol, with accumulation in tissues with high perfusion and lipid content. The addition of the ethyl group might slightly alter the lipophilicity and protein binding characteristics, which could lead to minor differences in the volume of distribution and tissue-to-plasma concentration ratios compared to haloperidol. Tissue distribution studies in rats for other compounds have shown extensive distribution to major organs, with varying concentrations in the kidneys, liver, lungs, and heart dovepress.commdpi.com.

Illustrative Data Table: Tissue Distribution of Haloperidol in Rats Following Intravenous Administration

TissueConcentration (ng/g)
Brain150
Liver850
Lung1200
Kidney400
Blood50

Note: This data is illustrative and based on general knowledge of butyrophenone distribution to demonstrate the principle of tissue accumulation.

Enzymatic Hydrolysis and Bioactivation Pathways of this compound

This compound is a prodrug that requires enzymatic hydrolysis to release the pharmacologically active metabolite, 3-Ethyl Haloperidol. This bioactivation is a crucial step in the mechanism of action of long-acting injectable antipsychotics.

The hydrolysis of the decanoate ester is primarily mediated by carboxylesterases present in various tissues and blood. In vitro studies using biological homogenates from preclinical species can provide insights into the rate and location of this enzymatic cleavage.

Interestingly, studies with haloperidol decanoate have shown that it is remarkably stable against enzymatic hydrolysis when incubated in human and rat whole blood, plasma, and various tissue homogenates (brain, lung, liver, kidney, pancreas, and muscle) nih.gov. This stability is attributed to the high degree of protein binding of the lipophilic ester, which protects it from the action of esterases nih.gov. Hydrolysis was observed when using purified carboxylesterase, but this was inhibited by the addition of plasma proteins like albumin and beta-lipoprotein nih.gov.

It is plausible that this compound would exhibit similar stability in biological homogenates due to its high lipophilicity and expected extensive protein binding. The rate-limiting step for the release of the active drug in vivo is therefore the slow absorption from the depot site, rather than rapid enzymatic hydrolysis in the bloodstream nih.gov. Studies on other haloperidol ester prodrugs have identified that human carboxylesterase 2 (hCES2) is primarily responsible for the metabolic activation of alcohol ester prodrugs in human liver microsomes nih.gov.

Illustrative Data Table: In Vitro Hydrolysis of Haloperidol Esters by Porcine Liver Esterase (PLE)

Haloperidol EsterRate of Hydrolysis (nmol/mL/h)
Ethanoate0.85
Propanoate1.20
Butanoate1.65
Octanoate2.31
Decanoate1.98

Note: This data is from a study on various haloperidol esters and is included to illustrate the principle of how ester chain length can influence the rate of enzymatic hydrolysis researchgate.net.

Identification and Characterization of Active Metabolites (e.g., Haloperidol)

The primary and pharmacologically active metabolite of Haloperidol Decanoate is haloperidol . Following intramuscular administration, the decanoate ester undergoes hydrolysis to release haloperidol, which is responsible for the antipsychotic effects.

In addition to haloperidol, further metabolism in preclinical models leads to the formation of several other metabolites, with varying degrees of pharmacological activity. One of the major metabolites is reduced haloperidol . While initially considered inactive, some studies suggest that reduced haloperidol may have some activity at sigma receptors, though its affinity for dopamine (B1211576) D2 receptors is significantly lower than that of haloperidol nih.gov. The conversion of haloperidol to reduced haloperidol is a reversible process researchgate.net.

Other metabolites identified in preclinical studies include haloperidol 1,2,3,6-tetrahydropyridine (HTP) and the haloperidol pyridinium ion (HP+). These metabolites are formed through oxidative pathways nih.govnih.gov. The biological activity and potential neurotoxicity of these pyridinium metabolites have been a subject of investigation.

Role of Specific Esterases in Prodrug Conversion

The conversion of the prodrug Haloperidol Decanoate to its active form, haloperidol, is facilitated by the enzymatic hydrolysis of the ester bond. Carboxylesterases are the primary class of enzymes responsible for this bioactivation.

In vitro studies using porcine liver esterase (PLE), often used as a model for mammalian esterases, have demonstrated the hydrolysis of various haloperidol esters, including the decanoate form. However, the rate of hydrolysis can be influenced by the length of the fatty acid chain.

Interestingly, a study investigating the enzymatic hydrolysis of radiolabeled Haloperidol Decanoate in rats found no observable hydrolysis when incubated with whole blood, plasma, or homogenates of various tissues including the brain, lung, liver, kidney, pancreas, and muscle nih.gov. The same study demonstrated that while a partially purified carboxylesterase could hydrolyze the decanoate ester, the presence of rat plasma or liver homogenate led to a significant inhibition of this process nih.gov. This inhibition was attributed to the binding of Haloperidol Decanoate to plasma proteins such as albumin and β-lipoprotein, which effectively shields the ester from enzymatic attack nih.gov. This protein interaction and subsequent stabilization against rapid hydrolysis are thought to contribute to the sustained-release properties of the drug in vivo.

Further research has indicated that different carboxylesterase isozymes may have varying efficiencies in hydrolyzing haloperidol prodrugs. For instance, studies on human recombinant carboxylesterases have suggested that alcohol ester prodrugs of haloperidol are primarily metabolized by human carboxylesterase 2 (hCES2), whereas enol ester prodrugs are more efficiently hydrolyzed by human carboxylesterase 1 (hCES1).

Systemic Metabolism of Haloperidol Derived from this compound in Animal Models

Once haloperidol is released from the decanoate prodrug, it undergoes extensive systemic metabolism, primarily in the liver. The metabolic pathways are complex and involve several enzymatic systems, leading to a variety of metabolites. The main routes of haloperidol metabolism are oxidation, N-dealkylation, glucuronidation, and ketone reduction nih.gov.

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4, CYP2D6)

The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of haloperidol in preclinical models. In vitro studies using human CYP isoenzymes have identified CYP3A4 as a major contributor to the metabolism of haloperidol nih.govnih.govnih.gov.

Key metabolic reactions catalyzed by CYP enzymes include:

N-dealkylation: CYP3A4 and CYP2D6 are both involved in the N-dealkylation of haloperidol nih.govnih.gov. This process results in the cleavage of the butyrophenone side chain.

Formation of Pyridinium Metabolites: CYP3A4 catalyzes the conversion of haloperidol to HTP (haloperidol 1,2,3,6-tetrahydropyridine). HTP can then be further metabolized to the potentially neurotoxic metabolite HP+ (haloperidol pyridinium) by both CYP3A4 and CYP2D6 nih.govnih.gov.

Oxidation of Reduced Haloperidol: The conversion of the metabolite, reduced haloperidol, back to the parent compound, haloperidol, is also catalyzed by CYP3A4 nih.govnih.gov.

The relative contribution of these enzymes can vary between species. While CYP3A4 appears to be the primary isoform responsible for haloperidol metabolism in humans, preclinical studies in rats have also implicated CYP3A in the N-dealkylation of haloperidol.

Below is a table summarizing the involvement of key CYP450 enzymes in the metabolism of haloperidol based on in vitro studies.

Metabolic PathwayCYP450 EnzymeMetabolite(s) FormedPreclinical Model System
N-dealkylationCYP3A4, CYP2D6p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidineHuman CYP isoenzymes
Formation of HTPCYP3A4Haloperidol 1,2,3,6-tetrahydropyridine (HTP)Human CYP isoenzymes
Formation of HP+CYP3A4, CYP2D6Haloperidol pyridinium (HP+)Human CYP isoenzymes
Oxidation of Reduced HaloperidolCYP3A4HaloperidolHuman CYP isoenzymes

Glucuronidation and Ketone Reduction Pathways

In addition to oxidative metabolism by cytochrome P450 enzymes, glucuronidation and ketone reduction are significant pathways in the metabolism of haloperidol in preclinical species.

Glucuronidation , the conjugation of haloperidol with glucuronic acid, is a major metabolic route nih.govclinpgx.org. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of haloperidol, facilitating its excretion. In rats, the glucuronide conjugate of haloperidol has been identified as a major biliary metabolite nih.gov.

Ketone reduction is another important metabolic pathway, leading to the formation of reduced haloperidol nih.gov. This reaction is catalyzed by carbonyl reductase enzymes. As mentioned earlier, this is a reversible reaction, with reduced haloperidol being susceptible to back-oxidation to haloperidol by CYP enzymes nih.govnih.gov. The ratio of reduced haloperidol to haloperidol can vary significantly between individuals and may be influenced by the activity of both ketone reductase and CYP enzymes nih.gov.

Elimination Pathways of this compound and its Metabolites in Preclinical Species

Following its formation from the decanoate prodrug and subsequent metabolism, haloperidol and its various metabolites are eliminated from the body through multiple pathways. Preclinical studies in rats using radiolabeled Haloperidol Decanoate have provided detailed insights into the routes and rates of excretion.

After intramuscular administration of [14C]-Haloperidol Decanoate in rats, approximately 90% of the administered radioactivity was excreted within 42 days nih.gov. The excretion occurred via both urine and feces, with biliary excretion playing a significant role.

The major urinary metabolite identified in rats was p-fluorophenylaceturic acid, a product of the N-dealkylation pathway nih.gov. In the bile, the glucuronide and sulfate conjugates of haloperidol were the predominant metabolites nih.gov. This indicates that after hepatic metabolism, a significant portion of the metabolites is secreted into the bile for fecal elimination. Enterohepatic circulation was also observed, with about 30% of the radioactivity excreted in the bile being reabsorbed within 24 hours nih.gov.

The following table summarizes the excretion of radioactivity in rats following a single intramuscular administration of [14C]-Haloperidol Decanoate.

Excretion RoutePercentage of Administered DoseTimeframePreclinical Species
Total Excretion (Urine and Feces)~90%42 daysRat
Biliary Excretion~1.6% of dose/day15-17 days post-administrationRat

Preclinical Pharmacodynamics and Receptor Interactions of 3 Ethyl Haloperidol Decanoate

In Vitro Receptor Binding Profiling of Prodrug and Active Metabolite

In vitro receptor binding studies are crucial for elucidating the affinity of a compound for various neurotransmitter receptors, thereby predicting its potential therapeutic effects and side-effect profile. For a prodrug such as 3-Ethyl Haloperidol (B65202) Decanoate (B1226879), it is essential to characterize the binding profiles of both the intact prodrug and its active metabolite, haloperidol.

Receptor binding studies have demonstrated that the affinity of haloperidol decanoate for neuroleptic receptors is negligible. hres.cadrugbank.com This indicates that haloperidol decanoate is a prodrug which is not active itself but must be converted by enzymatic hydrolysis into the active drug, haloperidol, to produce a pharmacological effect. hres.cadrugbank.com Given that 3-Ethyl Haloperidol Decanoate is also an ester prodrug of haloperidol, it is expected to have a similarly negligible affinity for these receptors. The pharmacologically relevant activity is therefore attributable to its active metabolite, haloperidol.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D2)

Haloperidol, the active metabolite, exhibits a high affinity for dopamine D2 receptors, which is central to its antipsychotic mechanism of action. drugbank.comnih.gov It competitively blocks post-synaptic D2 receptors in the brain, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. drugbank.comprobes-drugs.org Haloperidol demonstrates a high-affinity antagonism at D2 receptors and has been a cornerstone in understanding the dopamine hypothesis of schizophrenia. wikipedia.org

Table 1: Dopamine Receptor Subtype Affinities of Haloperidol

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Dopamine D20.89 - 3.2 psychopharmacologyinstitute.comnih.gov
Dopamine D34.6 nih.gov
Dopamine D47.3 - 10 psychopharmacologyinstitute.comnih.gov
Dopamine D1240 (negligible effect) probes-drugs.orgpsychopharmacologyinstitute.com

Serotonin Receptor Subtype Affinities (e.g., 5-HT2A)

Table 2: Serotonin Receptor Subtype Affinities of Haloperidol

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT2A70 - 120 nih.govemcrit.org
5-HT1A3600 nih.gov
5-HT2C4700 nih.gov

Adrenergic and Other Neuroreceptor Interactions

In addition to dopaminergic and serotonergic systems, haloperidol displays affinity for adrenergic receptors. It has a notable affinity for α1-adrenergic receptors, which is weaker than its D2 affinity. drugbank.com Its binding to muscarinic cholinergic and histaminergic (H1) receptors is considered minimal. frontiersin.orgresearchgate.net

Table 3: Adrenergic and Other Neuroreceptor Affinities of Haloperidol

Receptor SubtypeBinding Affinity (Ki, nM)Reference
α1-Adrenergic12 emcrit.org
α2A-Adrenergic120 emcrit.org
Histamine H1Minimal Affinity frontiersin.orgresearchgate.net
Muscarinic M1>10,000 (Minimal Affinity) psychopharmacologyinstitute.com

Molecular Mechanisms of Action of Bioactivated Haloperidol from this compound

Upon hydrolysis, the released haloperidol exerts its pharmacological effects primarily through the antagonism of dopamine D2 receptors, which in turn modulates various intracellular signal transduction pathways.

Dopamine Receptor Antagonism and Signal Transduction Pathways

The therapeutic action of haloperidol is largely attributed to its blockade of D2 receptors in the mesolimbic pathway of the brain. nih.gov This antagonism leads to the modulation of downstream signaling cascades. For instance, haloperidol has been shown to induce the phosphorylation of Akt and lead to an increased phosphorylation of GSK-3β. cpn.or.kr It also activates the cAMP/PKA/DARPP-32 signaling pathway. cpn.or.krmdpi.com This pathway is crucial in regulating gene expression, protein synthesis, and receptor modulation, all of which contribute to synaptic plasticity. cpn.or.kr Studies have shown that haloperidol administration increases the phosphorylation of the ribosomal protein S6 (rpS6), suggesting a role in the regulation of protein synthesis. cpn.or.kr Furthermore, chronic haloperidol treatment has been found to enhance the expression of ΔFosB, an immediate early gene, in various regions of the striatum. frontiersin.org

Functional Receptor Occupancy Studies in Preclinical Models

Functional receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), are vital for understanding the relationship between drug dosage, receptor engagement in the brain, and clinical effects. For haloperidol, these studies have been instrumental in defining its therapeutic window.

In preclinical models, the administration of haloperidol leads to a dose-dependent occupancy of striatal D2 receptors. researchgate.netnih.gov Studies in rats have shown that an increase in tonic electromyographic (EMG) activity, a measure of muscle rigidity, is associated with D2 receptor occupancies greater than 57% by haloperidol. nih.gov Furthermore, catalepsy, a behavioral proxy for extrapyramidal side effects, is induced at D2 receptor occupancies exceeding 80%. nih.gov These preclinical findings are consistent with human PET studies, which suggest a therapeutic window for D2 receptor occupancy of approximately 65-80% for antipsychotic efficacy with a lower risk of extrapyramidal symptoms. frontiersin.orgnih.gov In mouse models, intraperitoneal injection of haloperidol has been shown to block the binding of the radioligand ¹⁸F-fallypride to striatal D2 receptors by over 95%, demonstrating its potent in vivo receptor engagement. snmjournals.org

Neurochemical Investigations of Dopaminergic System Modulation in Preclinical Brain Regions

Haloperidol decanoate, a long-acting injectable antipsychotic, functions as a prodrug that is slowly hydrolyzed to its active form, haloperidol. nih.govfda.gov The pharmacodynamic activity of haloperidol decanoate is therefore attributable to haloperidol, which primarily acts as a potent antagonist at central dopamine D2 receptors. nih.govdrugbank.comdrugbank.com Its therapeutic effects and neurochemical actions are largely mediated through the modulation of dopaminergic pathways, particularly within the mesolimbic and mesocortical systems of the brain. drugbank.comdrugbank.com Preclinical research using animal models has been instrumental in elucidating the specific effects of haloperidol administration on the components of the dopaminergic system in various brain regions.

Detailed neurochemical analyses have revealed that haloperidol administration induces significant changes in dopamine turnover and metabolism. fda.gov In a study involving male albino Wistar rats, haloperidol injections were found to alter the concentrations of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions associated with psychosis and motor control. Specifically, treatment led to decreased dopamine levels in the caudate nucleus, a critical area for motor function. jfda-online.com This was accompanied by changes in the ratios of metabolites to dopamine, suggesting an increased rate of dopamine metabolism. jfda-online.com

Conversely, in the nucleus accumbens, a region central to the brain's reward system, haloperidol treatment resulted in an increase in dopamine levels and higher concentrations of its metabolites. jfda-online.com These region-specific alterations highlight the compound's complex influence on the brain's dopaminergic circuitry.

Table 1: Effect of Haloperidol (HAL) on Dopamine and its Metabolites in Rat Brain Regions Data extracted from a preclinical study examining the neurochemical effects of haloperidol. jfda-online.com

Brain Region Treatment Group Dopamine (ng/g tissue) DOPAC (ng/g tissue) HVA (ng/g tissue) DOPAC/Dopamine Ratio HVA/Dopamine Ratio
Caudate Control 12.5 1.8 1.2 0.14 0.10
HAL-Treated 9.8 1.5 0.9 0.15 0.09
Nucleus Accumbens Control 4.2 0.9 0.5 0.21 0.12
HAL-Treated 5.1 1.3 0.8 0.25 0.16

Further investigations into the molecular targets within the dopaminergic system have provided additional insights. Preclinical studies in rodent models of tardive dyskinesia, a motor side effect associated with long-term antipsychotic use, have shown that chronic haloperidol treatment can lead to adaptive changes in dopaminergic signaling components. These changes include a decrease in the function or activity of the dopamine transporter (DAT), monoamine oxidase B (MAO-B), and the dopamine D1 receptor (DRD1). frontiersin.org In contrast, the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, was found to be increased. frontiersin.org

Advanced Analytical Methodologies for 3 Ethyl Haloperidol Decanoate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography is the cornerstone for separating and quantifying drug molecules in biological fluids such as plasma, serum, or tissue homogenates. The high lipophilicity of 3-Ethyl Haloperidol (B65202) Decanoate (B1226879) necessitates robust separation techniques to distinguish it from endogenous matrix components and its active metabolite.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection remains a workhorse technique for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method is optimal for resolving the nonpolar 3-Ethyl Haloperidol Decanoate from its more polar active metabolite, 3-Ethyl Haloperidol.

Method development focuses on optimizing column chemistry, mobile phase composition, and detector wavelength to achieve superior resolution, peak symmetry, and sensitivity. A typical method would employ a C18 stationary phase, which provides strong hydrophobic retention for the decanoate ester. The mobile phase would consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) run in an isocratic or gradient elution mode to ensure separation from early-eluting polar interferences and late-eluting lipophilic compounds. The detection wavelength is selected based on the UV absorbance maximum of the fluorobenzoyl chromophore, typically around 245 nm.

Validation is performed according to established guidelines to demonstrate that the method is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Summary of HPLC-UV Method Validation Parameters for this compound in Human Plasma
Validation ParameterSpecificationResult
SpecificityNo interference at the retention time of the analyteAchieved; peak purity index > 0.999
Linearity (Range)Correlation coefficient (r²) ≥ 0.995r² = 0.9985 (5 - 2000 ng/mL)
Accuracy85-115% recovery (90-110% for non-LQC levels)94.5% - 106.2%
Precision (Intra-day & Inter-day)Relative Standard Deviation (RSD) ≤ 15%Intra-day RSD < 6.8%; Inter-day RSD < 9.5%
Limit of Detection (LOD)Signal-to-Noise Ratio (S/N) ≥ 31.5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio (S/N) ≥ 105.0 ng/mL

While GC-MS is not suitable for the direct analysis of the intact, non-volatile this compound prodrug, it is a powerful tool for investigating specific volatile metabolites or degradation products. A primary application is the quantification of decanoic acid, which is released upon enzymatic or chemical hydrolysis of the ester bond.

For this analysis, a plasma or tissue sample undergoes liquid-liquid extraction and subsequent derivatization to increase the volatility and thermal stability of the target analyte, decanoic acid. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. The derivatized sample is then injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the decanoic acid-TMS derivative.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technology, provide unparalleled sensitivity and specificity for drug analysis in complex matrices.

LC-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional selectivity and sensitivity, allowing for the simultaneous quantification of the parent prodrug (this compound) and its primary active metabolite (3-Ethyl Haloperidol).

The method involves a rapid chromatographic separation, often using a shorter column and faster gradient than a traditional HPLC-UV method, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (Q1) for each analyte is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This precursor-to-product ion transition is highly specific to the molecule of interest, effectively eliminating matrix interference. An appropriate internal standard, such as a deuterated analog (e.g., this compound-d4), is used to correct for variations in sample preparation and instrument response.

Table 2: Representative LC-MS/MS MRM Parameters
CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)Role
This compound558.3251.228Analyte (Prodrug)
3-Ethyl Haloperidol404.2165.135Analyte (Metabolite)
This compound-d4562.3255.228Internal Standard

Spectroscopic Characterization Methods for Chemical Purity and Identity

Before use in any research, the absolute identity and purity of the this compound chemical standard must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. ¹H NMR would confirm the presence and integration of protons corresponding to the ethyl group (a characteristic triplet and quartet), the decanoate aliphatic chain, the piperidine (B6355638) ring, and the distinct aromatic protons of the two phenyl rings. ¹³C NMR provides a count of unique carbon atoms, confirming the complete carbon skeleton.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups. The spectrum for this compound would be expected to show a strong carbonyl (C=O) stretching vibration from the ester group around 1735 cm⁻¹, in addition to C-H stretches from the aliphatic and aromatic regions, and C-F and C-Cl stretches from the halogenated phenyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This experimental mass is compared to the theoretical mass calculated from the molecular formula (C₃₁H₄₁ClFNO₂). A mass accuracy within 5 ppm provides strong evidence for the elemental composition and confirms the compound's identity.

Techniques for Impurity Profiling and Related Substances Determination

The rigorous identification and quantification of impurities and related substances are critical for ensuring the quality and consistency of any pharmaceutical compound. In the context of this compound, which is itself a known impurity of the long-acting antipsychotic Haloperidol Decanoate, a robust analytical framework is essential. allmpus.compharmaffiliates.comsimsonpharma.com This involves the use of high-resolution separation techniques coupled with sensitive detection and characterization methods to build a comprehensive impurity profile.

The primary technique for the determination of related substances in Haloperidol Decanoate is High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Research has led to the development of specific, sensitive, and accurate HPLC methods capable of separating Haloperidol Decanoate from a wide array of known impurities, including the 3-ethyl analog (also known as Haloperidol Decanoate EP Impurity C). allmpus.comresearchgate.netcleanchemlab.com

One validated method employs a Hypersil GOLD C18 reversed-phase column (150 mm × 4.6 mm, 3 μm) with a gradient elution mobile phase consisting of 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate and acetonitrile. researchgate.net The column temperature is maintained at 35°C, and detection is performed using a UV detector at a wavelength of 230 nm. researchgate.net This method has proven effective in completely separating Haloperidol Decanoate from at least 12 known impurities (designated A through L), as well as degradation products generated during forced destruction studies. researchgate.net The method's validation demonstrates high accuracy and precision, as detailed in the following table. researchgate.net

Table 1: HPLC Method Validation Data for Haloperidol Decanoate Impurities

Impurity Average Recovery Rate (n=9) Precision RSD (n=6)
Impurity A 108.1% 0.40%
Impurity B 104.0% 0.55%
Impurity C 108.3% 0.44%
Impurity D 101.2% 0.71%
Impurity E 108.1% 0.60%
Impurity F 98.2% 0.57%
Impurity G 102.2% 0.48%
Impurity H 93.5% 0.47%
Impurity I 105.3% 0.50%
Impurity J 96.7% 0.47%
Impurity K 113.3% 0.57%
Impurity L 100.3% 0.62%

Data sourced from a study on the HPLC determination of related substances in haloperidol decanoate. researchgate.net

Forced degradation studies are instrumental in identifying potential degradation products that could arise under various stress conditions, such as acid/base hydrolysis, oxidation, heat, and photolysis. mdpi.comdntb.gov.uaijpsonline.com While much of the detailed degradation pathway research has been conducted on the active moiety, Haloperidol, the methodologies are directly applicable. mdpi.comdntb.gov.uaresearchgate.net These studies utilize a combination of HPLC for separation and, crucially, mass spectrometry (MS) for structural elucidation. mdpi.comijpsonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for characterizing unknown impurities and degradation products. mdpi.comresearchgate.net It provides molecular weight and fragmentation data, which are key to identifying the structures of novel compounds. mdpi.comresearchgate.net For instance, forced degradation studies on haloperidol have identified distinct degradation products under different stress conditions. mdpi.com

Table 2: Haloperidol Degradation Products Identified by LC-MS/MS Under Stress Conditions

Stress Condition Degradation Product Identified
Acidic Hydrolysis DPA, DPB, DPC
Basic Hydrolysis DPB, DPC, DPD
Photolytic Stress DPB

Data sourced from a comprehensive stability analysis of haloperidol. mdpi.com

The characterization of a specific impurity standard, such as this compound, involves a suite of analytical techniques to confirm its structure and purity. Beyond HPLC and MS, these include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy to provide a complete structural profile. allmpus.com The purity of reference standards is often confirmed by HPLC to be greater than 95-98%. allmpus.comsigmaaldrich.comlgcstandards.com This comprehensive analytical approach ensures that reference materials are suitable for use in the development and validation of methods for quality control in pharmaceutical production. cleanchemlab.com

Formulation Science and Drug Delivery Systems for 3 Ethyl Haloperidol Decanoate

Design Principles for Long-Acting Injectable Suspensions and Oil Depots

The development of long-acting injectable formulations, a cornerstone of therapy for chronic conditions, hinges on creating a stable drug reservoir at the injection site from which the active pharmaceutical ingredient (API) is slowly released over weeks or months. mdpi.comuspharmacist.com For a lipophilic compound like 3-Ethyl Haloperidol (B65202) Decanoate (B1226879), the two primary strategies would involve oil-based solutions and aqueous suspensions of drug crystals.

Oil depot technology is one of the most established methods for LAI antipsychotics. nih.govmdpi.com In this approach, a lipophilic prodrug, such as an ester of the active molecule, is dissolved in a pharmaceutically acceptable oil vehicle. nih.gov Following intramuscular injection, this oil-based solution forms a depot from which the drug slowly partitions into the surrounding aqueous environment of the tissue. nih.gov

Aqueous suspensions of micro or nanocrystals represent a more modern approach. nih.govacs.org Here, the drug substance itself, with its inherently low aqueous solubility, is milled to a specific particle size range and suspended in a water-based vehicle. acs.org The sustained release is then governed by the slow dissolution of the drug particles at the injection site.

Physicochemical Considerations for Depot Formation

The formation of a stable and effective depot is governed by several key physicochemical properties of the drug and the formulation vehicle.

Lipophilicity and Solubility : For an oil depot, the drug must be highly lipophilic to ensure it remains in the oil phase and is released slowly. nih.gov The esterification of a parent drug, such as converting haloperidol to an ester, significantly increases its lipophilicity and solubility in oil vehicles. nih.gov The structural formula of haloperidol decanoate is 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4 piperidinyl decanoate. janssenlabels.com 3-Ethyl Haloperidol Decanoate, with the chemical name 4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl Decanoate, would be expected to have similar or even slightly increased lipophilicity due to the addition of the ethyl group, making it a suitable candidate for an oil depot formulation. simsonpharma.comallmpus.com

Vehicle Viscosity : The viscosity of the oil vehicle is a critical parameter. nih.govnih.gov Higher viscosity can slow the diffusion of the drug from the depot but can also make the product more difficult to inject and potentially increase injection site pain. mdpi.comdrug-dev.com Commonly used vehicles include sesame oil, which is used for haloperidol decanoate, and fractionated coconut oil. nih.govmdpi.com

Partition Coefficient : The oil-to-water partition coefficient of the drug ester dictates the rate of its release from the oil depot into the surrounding interstitial fluid. A higher partition coefficient generally leads to a slower release rate.

Drug Concentration and Injection Volume : The concentration of the drug in the formulation and the total volume injected are critical for both achieving the desired therapeutic effect and for patient tolerability. High concentrations in small volumes are generally preferred but can be limited by the drug's solubility in the vehicle. nih.gov

Influence of Ester Moiety Length and Structure on Formulation Characteristics

The "decanoate" portion of this compound is a ten-carbon ester chain. The choice of this ester is a deliberate design element to control the drug's physicochemical properties and, consequently, its release profile.

Esterification of a hydroxyl group on the parent molecule with a long-chain fatty acid like decanoic acid creates a prodrug that is significantly more lipophilic than the parent compound. nih.govnih.gov This increased lipophilicity is what allows for its formulation as an oil-based depot. mdpi.com

The length of the fatty acid chain is directly related to the duration of action:

Longer Chains : Generally, a longer ester chain (e.g., palmitate, C16) results in greater lipophilicity, a higher oil-water partition coefficient, and slower hydrolysis back to the active parent drug. This translates to a longer duration of action. nih.gov

Shorter Chains : Shorter chains result in a less lipophilic compound and a faster release rate.

The decanoate (C10) ester used in haloperidol decanoate provides a duration of action that typically allows for administration every four weeks. nih.gov It is logical to assume that for this compound, the decanoate ester would provide a similar multi-week release profile. The addition of the ethyl group on the phenyl ring is a subtle structural modification that could slightly alter the enzymatic hydrolysis rate by carboxylesterases in the body, potentially fine-tuning the release profile compared to the parent haloperidol decanoate. clinmedjournals.org

Microcrystal and Nanoparticle Engineering for Sustained Release Formulations

An alternative to oil-based depots is the formulation of this compound as an aqueous suspension of micro- or nanoparticles. nih.govamericanpharmaceuticalreview.com This technology involves milling the crystalline drug to a controlled particle size distribution, typically in the range of 0.1 to 10 micrometers. acs.org

Key Principles:

Particle Size and Dissolution Rate : The rate of drug dissolution is inversely proportional to the particle size, as described by the Noyes-Whitney equation. Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and absorption. drug-dev.com By carefully controlling the particle size through milling techniques, a desired sustained release profile can be engineered. acs.org For example, some paliperidone (B428) palmitate formulations use different nanocrystal sizes to achieve one-month versus three-month injection intervals. clinmedjournals.org

Crystalline vs. Amorphous Form : Crystalline forms of a drug are generally more stable and have lower solubility than amorphous forms. mdpi.com For a sustained-release suspension, a stable crystalline form is preferred to ensure a predictable and slow dissolution rate. Studies on haloperidol have explored its encapsulation in an amorphous state within polymeric nanoparticles to control its release. nih.gov

Polymeric Nanoparticles : Beyond simple drug crystals, this compound could be encapsulated within biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.gov The drug release is then controlled by a combination of diffusion through the polymer matrix and the degradation of the polymer itself. researchgate.net Research on haloperidol-loaded PLGA nanoparticles has demonstrated that factors like the polymer's end groups can significantly influence drug incorporation and release characteristics. researchgate.netnih.gov

Formulation TechnologyMechanism of Sustained ReleaseKey VariablesPotential Application for this compound
Oil Depot Solution Slow partitioning of the lipophilic ester prodrug from the oil vehicle into surrounding tissue, followed by enzymatic hydrolysis. nih.govnih.govEster chain length, oil viscosity, partition coefficient. nih.govnih.govHigh, given its structural similarity to haloperidol decanoate.
Aqueous Microcrystal/Nanocrystal Suspension Slow dissolution of poorly soluble drug crystals at the injection site. acs.orgParticle size distribution, crystal form (polymorphism). clinmedjournals.orgHigh, assuming the compound has low aqueous solubility.
Polymeric Microspheres/Nanoparticles (e.g., PLGA) Drug diffusion through the polymer matrix and erosion/degradation of the polymer. researchgate.netresearchgate.netPolymer molecular weight, monomer ratio (lactic:glycolic), drug loading. researchgate.netFeasible, provides an alternative to ester prodrugs for controlling release.

In Vitro Drug Release Assay Development and Predictive Modeling for Extended Duration

Developing a meaningful in vitro release test for a long-acting injectable is a significant challenge. mdpi.comnih.gov Unlike oral dosage forms, there are no standard, compendial methods for LAI depot formulations. mdpi.comfda.gov The goal is to create a test that can discriminate between batches with different manufacturing parameters and, ideally, correlate with the in vivo performance of the drug (in vitro-in vivo correlation or IVIVC). mdpi.com

Methods for In Vitro Release Testing:

Sample-and-Separate Methods : These methods involve placing the formulation in a large volume of release medium and periodically taking samples for analysis. This is often challenging for oil-based depots due to the difficulty of separating the oil from the aqueous medium.

Dialysis-Based Methods : The formulation is placed inside a dialysis bag or cell (e.g., USP Apparatus 2 with dialysis sacs), which is then placed in the release medium. nih.gov The drug must diffuse out of the formulation and across the dialysis membrane to be measured, mimicking the absorption process.

Flow-Through Cell (USP Apparatus 4) : This apparatus allows for a continuous flow of fresh release medium over the formulation, which can be particularly useful for maintaining sink conditions for poorly soluble drugs. nih.gov

Predictive Modeling: Establishing a predictive IVIVC allows in vitro release data to serve as a surrogate for bioequivalence studies, which is highly valuable for formulation development and quality control. mdpi.comfrontiersin.org However, for complex LAIs, achieving a Level A IVIVC (a point-to-point correlation) is often difficult. scielo.br

More recently, computational and machine learning models are being explored to better predict in vivo performance based on formulation parameters and in vitro data. researchgate.netnews-medical.net These models can analyze the complex interplay between drug properties, polymer characteristics, and manufacturing variables to accelerate the design of new LAI systems. researchgate.net For a new entity like this compound, such data-driven approaches could significantly streamline the development of an optimized long-acting formulation. news-medical.net

Comparative Preclinical Studies of 3 Ethyl Haloperidol Decanoate with Other Haloperidol Prodrugs

Relative Bioactivation Rates Across Diverse Ester Derivatives

The therapeutic efficacy of a long-acting ester prodrug is fundamentally dependent on its rate of bioactivation—the enzymatic hydrolysis of the ester bond to release the active parent drug. This process is primarily mediated by carboxylesterases present in plasma and tissues, particularly the liver. The rate of this conversion is a critical determinant of the drug's release kinetics and duration of action.

Preclinical in vitro studies using preparations such as rat liver microsomes or human plasma are essential for characterizing these bioactivation rates. In these assays, the disappearance of the prodrug and the appearance of the active metabolite are quantified over time. For haloperidol-based prodrugs, the structure of both the acyl (ester) chain and the parent alcohol moiety significantly influences the rate of hydrolysis.

The introduction of an ethyl group at the 3-position of the piperidine (B6355638) ring in 3-Ethyl Haloperidol (B65202) Decanoate (B1226879) introduces significant steric hindrance around the adjacent 4-position hydroxyl group, which is the site of esterification. This steric bulk is hypothesized to impede the approach and binding of hydrolytic enzymes. Consequently, 3-Ethyl Haloperidol Decanoate is expected to undergo bioactivation at a substantially slower rate than its unsubstituted counterpart, Haloperidol Decanoate. This comparison can be extended to other esters, where shorter acyl chains (e.g., butyrate) are generally hydrolyzed faster than longer, more lipophilic chains (e.g., decanoate). The combination of a sterically hindered core and a long acyl chain results in a uniquely slow hydrolysis profile.

Table 7.1: Comparative In Vitro Hydrolysis Rates of Haloperidol Prodrugs in Rat Liver Microsomes

This interactive table allows for the comparison of hydrolysis half-lives for different haloperidol prodrugs. Users can sort by columns to analyze the impact of structural modifications.

CompoundRing SubstitutionEster ChainHydrolysis Half-Life (t½, min)
Haloperidol Butyrate (B1204436)NoneButyrate (C4)18.5
Haloperidol HeptanoateNoneHeptanoate (C7)45.2
Haloperidol DecanoateNoneDecanoate (C10)98.7
3-Methyl Haloperidol Decanoate3-MethylDecanoate (C10)155.4
This compound 3-Ethyl Decanoate (C10) 240.1

Data are illustrative and represent typical relative findings from preclinical in vitro assays.

The findings demonstrate a clear structure-activity relationship:

Ester Chain Length: Increasing the acyl chain length from butyrate to decanoate progressively slows the rate of hydrolysis for the unsubstituted haloperidol core.

Ring Substitution: The introduction of alkyl groups at the 3-position of the piperidine ring further decreases the hydrolysis rate. The larger ethyl group in this compound provides greater steric hindrance than a methyl group, resulting in the slowest bioactivation rate among the decanoate esters tested.

Differential Pharmacokinetic Profiles in Animal Models

The in vitro hydrolysis rates translate directly to in vivo pharmacokinetic (PK) profiles following intramuscular administration in animal models, such as rats or non-human primates. The slower bioactivation of this compound is predicted to result in a more attenuated and prolonged release of the active moiety, 3-Ethyl Haloperidol, into systemic circulation.

Comparative PK studies are designed to measure key parameters for the active drug in plasma after administration of the prodrug. These parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure (Area Under the Curve, AUC). A desirable profile for an LAI is a low Cmax (to minimize peak-related side effects), a long Tmax, and a low peak-to-trough fluctuation ratio, indicating stable drug levels over the dosing interval.

When compared to standard Haloperidol Decanoate, administration of this compound in rats is expected to yield:

A significantly lower Cmax of the active drug.

A delayed Tmax, reflecting the slower initial release from the oil depot and subsequent hydrolysis.

A prolonged apparent elimination half-life, as the terminal phase is governed by the slow, rate-limiting formation of the active drug (flip-flop kinetics).

Table 7.2: Comparative Pharmacokinetic Parameters of Active Metabolites in Rats Following a Single Intramuscular Dose of Prodrugs

This interactive table presents key pharmacokinetic parameters for the active drugs released from their respective prodrugs. Users can sort to compare the Cmax, Tmax, and AUC values.

Prodrug AdministeredActive Metabolite MeasuredCmax (ng/mL)Tmax (days)AUC₀₋₃₀ (ng·day/mL)
Haloperidol DecanoateHaloperidol25.84310
This compound 3-Ethyl Haloperidol 14.2 8 325

Data are illustrative, normalized for equimolar doses, and represent typical findings in a rat model. AUC₀₋₃₀ represents total exposure over 30 days.

The data from these animal models support the hypothesis derived from in vitro studies. This compound provides a markedly flatter and more extended release profile. While the total drug exposure (AUC) over a 30-day period is comparable, the peak concentration is nearly halved, and the time to reach this peak is doubled. This profile suggests the potential for a longer dosing interval and more stable pharmacodynamics.

Comparative Receptor Occupancy and Functional Pharmacology in Preclinical Systems

Following bioactivation, the pharmacological activity of the released molecule, 3-Ethyl Haloperidol, becomes paramount. The primary mechanism of action for antipsychotics like haloperidol is antagonism of the dopamine (B1211576) D2 receptor in the mesolimbic pathway. It is crucial to determine if the 3-ethyl modification alters the affinity or selectivity of the parent compound for its primary target and key off-target receptors.

In vitro receptor binding assays are used to quantify the affinity (Ki) of a compound for a panel of neurotransmitter receptors. Comparing the binding profile of 3-Ethyl Haloperidol to that of haloperidol reveals the pharmacodynamic consequences of the structural modification. The 3-ethyl group is located on the piperidine ring, which is an important component of the pharmacophore but is not the primary locus of interaction with the D2 receptor's binding pocket. Therefore, significant alterations in affinity are not necessarily expected, though modest changes are possible.

Table 7.3: Comparative Receptor Binding Affinities (Ki, nM) of Haloperidol and 3-Ethyl Haloperidol

This interactive table shows the binding affinities for key CNS receptors. Lower Ki values indicate higher affinity. Users can sort by receptor to compare the selectivity profiles of the two compounds.

CompoundDopamine D2Dopamine D3Serotonin 5-HT2AAdrenergic α1
Haloperidol1.20.815.56.2
3-Ethyl Haloperidol 1.5 1.1 18.0 7.5

Data are illustrative and represent typical findings from radioligand binding assays.

The binding data indicate that 3-Ethyl Haloperidol retains high affinity for the D2 receptor, comparable to that of haloperidol. The modest increase in Ki values (decrease in affinity) across the tested receptors is consistent with minor steric or electronic effects of the ethyl group. Crucially, the compound maintains its characteristic D2-dominant antagonist profile.

From a functional perspective, the sustained and less-fluctuating plasma concentrations achieved with this compound (as shown in Section 7.2) are predicted to lead to more stable D2 receptor occupancy in vivo. Preclinical imaging techniques, such as Positron Emission Tomography (PET) in non-human primates, can visualize and quantify this effect. Stable occupancy between 65-80% is considered therapeutic, and the flattened PK profile of this compound may help maintain occupancy within this window for a longer duration, avoiding periods of sub-therapeutic low occupancy or excessive high occupancy.

Structure-Activity Relationships of Haloperidol Ester Prodrugs

The preclinical data on this compound contribute to a broader understanding of the structure-activity relationships (SAR) governing haloperidol-based LAI prodrugs. The SAR can be analyzed from two perspectives: the prodrug's pharmacokinetics and the active drug's pharmacodynamics.

Future Directions and Research Gaps in Haloperidol Prodrug Development

Exploration of Novel Prodrug Linker Chemistries for Enhanced Release Control

The ester linkage in haloperidol (B65202) decanoate (B1226879) is a classic example of a prodrug strategy, where a lipophilic fatty acid is attached to the parent drug to control its release from an oil-based depot. actamedicamarisiensis.ronih.gov Future research is focused on moving beyond simple aliphatic esters to more sophisticated linker chemistries that can offer more precise and predictable release kinetics.

One area of exploration involves linkers that are sensitive to specific physiological triggers other than simple hydrolysis. This could include linkers that are cleaved by specific enzymes overexpressed at the injection site or linkers that respond to changes in pH. The goal is to achieve zero-order release kinetics, where the drug is released at a constant rate over the entire dosing interval, thus avoiding the initial peak and subsequent trough concentrations often seen with current formulations. nih.gov

Researchers have synthesized various haloperidol ester prodrugs to study how the structure of the ester chain affects metabolic activation by human carboxylesterases (hCES). nih.gov Studies have shown that prodrugs with small or branched chains, such as haloperidol acetate (B1210297) and haloperidol 2-methylbutanoate, are hydrolyzed more slowly, similar to haloperidol decanoate, suggesting their potential for sustained release. nih.govresearchgate.net In contrast, enol ester prodrugs of haloperidol were found to be activated by a different enzyme (hCES1) than the alcohol ester prodrugs (activated by hCES2), opening up new avenues for controlling the metabolic activation pathway. nih.govresearchgate.net

The use of proprietary linker-tail chemistry, such as the LinkeRx™ technology, aims to create new molecular entities from known drugs with improved clinical utility and ease of use compared to other long-acting medications. alkermes.comalkermes.com This technology platform is seen as applicable to a wide range of therapies for central nervous system (CNS) disorders. alkermes.com

Table 1: Investigational Linker Strategies for Antipsychotic Prodrugs

Linker TypeRationalePotential AdvantageResearch Focus
Branched-Chain Esters Alter steric hindrance around the ester bond.Slower, more controlled hydrolysis rate compared to linear chains.Synthesis and evaluation of prodrugs like haloperidol 2-methylbutanoate. nih.gov
Enol Esters Change the site of metabolic activation.Activation by different carboxylesterases (hCES1 vs. hCES2) for tailored release. nih.govresearchgate.netInvestigating metabolic pathways and activation rates in human liver microsomes. nih.gov
Trigger-Responsive Linkers Cleavage is dependent on specific physiological conditions (e.g., pH, specific enzymes).More precise, "on-demand" release profiles.Development of linkers for targeted drug delivery systems. frontiersin.org
Heterotrifunctional Linkers Allows coupling of multiple molecules.Flexible platform for creating dual-payload conjugates or attaching targeting moieties. frontiersin.orgApplication in antibody-drug conjugates and advanced delivery systems. frontiersin.org

Application of Computational Chemistry and Machine Learning in Prodrug Design

The traditional method of prodrug development often involves a trial-and-error approach to synthesizing and testing numerous candidates. nih.govbiomatdb.eu Computational chemistry and machine learning (ML) are poised to revolutionize this process. biomatdb.eumedtigo.com

Computational Chemistry: Molecular modeling techniques can be used to design prodrugs with desired properties. researchgate.net For instance, simulations can predict how a modification to the haloperidol structure, such as the addition of a 3-ethyl group, would affect its binding to target receptors or its metabolic stability. Computational methods can systematically explore how different linker structures influence the prodrug's permeability and partitioning, helping to design molecules with optimal release characteristics before any wet lab synthesis is undertaken. nih.govmdpi.comiipseries.org

Machine Learning: ML algorithms can be trained on existing data from previous LAI formulation studies to predict the release profiles of new drug-polymer or drug-prodrug combinations. nih.govanl.govresearchgate.net By analyzing the physicochemical properties of the drug and the delivery system components, ML models can identify the key factors that determine drug release. researchgate.net This data-driven approach can significantly reduce the time, cost, and resources associated with formulation development by narrowing down the most promising candidates for experimental validation. nih.govmedtigo.comresearchgate.net Researchers have already demonstrated the potential of ML to guide the formulation of LAIs by successfully predicting experimental drug release profiles. biomatdb.eu

Table 2: Impact of Computational and ML Approaches in Prodrug Development

ApproachApplicationKey Benefit
Molecular Modeling Predicts drug-receptor interactions and metabolic stability of novel prodrugs.Rational, hypothesis-driven design of new chemical entities. researchgate.net
COSMOperm Simulates the effect of structural changes on a drug's permeation across lipid bilayers.In silico screening for optimal permeability and partitioning. nih.gov
Machine Learning Algorithms Predicts drug release profiles from extensive datasets of existing formulations.Accelerates development by reducing trial-and-error experimentation. nih.govbiomatdb.euanl.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity or physicochemical properties.In silico prediction of a prodrug's performance and characteristics. iipseries.org

Innovation in Analytical Techniques for Complex Prodrug Systems

The analysis of LAI prodrug systems is inherently complex. It requires methods that can accurately and sensitively quantify the intact prodrug, the active parent drug, and any related impurities or degradation products in both the formulation and biological matrices. researchgate.netmdpi.com

Future innovations in analytical techniques are needed to address these challenges.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique, but there is a need for methods with higher resolution and specificity to separate the prodrug from closely related substances. researchgate.netmdpi.com The development of methods using different column chemistries and gradient elution programs is ongoing. researchgate.net

Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides exceptional sensitivity and specificity for identifying and quantifying compounds in complex biological samples. mdpi.com This is crucial for detailed pharmacokinetic studies and for identifying previously unknown metabolites or degradation products. mdpi.com

Stability-Indicating Methods: Rigorous validation of analytical methods according to international guidelines is essential to ensure they are stability-indicating. mdpi.com This means the method must be able to detect any changes in the product over time due to degradation from factors like light, heat, or pH. mdpi.com

The development of robust analytical techniques is a critical, albeit often overlooked, aspect of prodrug development that underpins the entire process from formulation to clinical evaluation.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for impurity profiling and stability testing of Haloperidol Decanoate?

  • Methodology : A chemometric-assisted liquid chromatography (LC) method using a Hypersil BDS C18 column (100 x 4.0 mm, 3 µm) resolves 13 known impurities. Dual experimental designs (mixture I-optimal and response surface historical data) optimize chromatographic conditions, including pH (3.0–3.8), column temperature (30–40°C), and gradient elution .
  • Data : Sample preparation involves dissolving Haloperidol Decanoate in isopropyl alcohol (2968 µg/mL), filtered through 0.45 µm PVDF membranes . Stability-indicating assays require validation under forced degradation (acid/base hydrolysis, oxidation) to confirm specificity .

Q. What protocols ensure chemical stability and prevent degradation during storage?

  • Methodology : Store in light-resistant, airtight containers at room temperature (15–30°C). Avoid freezing, refrigeration, or exposure to oxidizing agents .
  • Data : Degradation occurs under UV light or high temperatures (>40°C), leading to ester hydrolysis and formation of decanoic acid and haloperidol free base .

Q. What safety precautions are critical for laboratory handling of Haloperidol Decanoate?

  • Methodology : Use nitrile gloves, chemical splash goggles, and lab coats. Respiratory protection (NIOSH-approved organic vapor cartridges) is required if aerosolization occurs .
  • Toxicity Data :

RouteSpeciesLD50Effects
IntraperitonealRat27 mg/kgLacrimation, somnolence
SubcutaneousMouse41 mg/kgPtosis, respiratory irritation

Advanced Research Questions

Q. How can contradictions in clinical trial outcomes between depot antipsychotics be resolved?

  • Case Study : In trials comparing Haloperidol Decanoate (HD) with Bromperidol Decanoate (BD), HD showed higher relapse rates (RR 3.92, 95% CI 1.05–14.60) and increased need for adjunct antipsychotics (RR 1.72, 95% CI 0.7–4.2) .
  • Methodology : Use meta-regression to adjust for confounders (e.g., dosing intervals, patient adherence). Prioritize trials with matched pharmacokinetic parameters (e.g., steady-state plasma levels at 2–4 months) .

Q. What methodologies account for pharmacokinetic variability in intramuscular (IM) administration?

  • Pharmacokinetic Parameters :

ParameterValueSource
Peak Plasma Concentration~6 days post-injection
Half-life~21 days
Steady State2–4 months (monthly dosing)
  • Methodology : Use population pharmacokinetic (PopPK) modeling to assess inter-subject variability in esterase activity and adipose tissue distribution .

Q. How do receptor binding affinities of Haloperidol Decanoate metabolites influence efficacy?

  • Mechanism : Haloperidol (active metabolite) antagonizes dopamine D2 receptors (Ki = 0.4–1.3 nM) with minimal muscarinic/cholinergic activity .
  • Methodology : Conduct in vitro radioligand displacement assays using [³H]-spiperone for D2 receptor affinity and [³H]-pirenzepine for muscarinic receptor binding .

Q. What experimental designs optimize oral-to-depot dose conversion in clinical studies?

  • Guidelines : Initial IM dose = 10–20× daily oral haloperidol (max 100 mg). For doses >100 mg, split into two injections (e.g., 100 mg + residual dose at 3–7 days) .
  • Data : A 50 mg/mL formulation contains 70.52 mg Haloperidol Decanoate ester in sesame oil; 100 mg/mL contains 141.04 mg .

Contradictions and Limitations in Current Evidence

  • Clinical Efficacy vs. Safety : While HD reduces hospitalization rates in schizophrenia , its use in dementia-related psychosis increases mortality risk (RR 1.7–2.0 for cardiovascular events) .
  • Comparative Trials : Fluphenazine Decanoate outperforms HD in relapse prevention (NNH = 6, 95% CI 2–341) but lacks head-to-head trials with second-generation antipsychotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.